![molecular formula C13H15NO5 B13997486 Methyl 2-[acetyl(2-methoxy-2-oxoethyl)amino]benzoate CAS No. 5446-19-5](/img/structure/B13997486.png)
Methyl 2-[acetyl(2-methoxy-2-oxoethyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[acetyl(2-methoxy-2-oxoethyl)amino]benzoate is an organic compound with the molecular formula C13H15NO5 It is a derivative of benzoic acid and is characterized by the presence of an ester group, an acetyl group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[acetyl(2-methoxy-2-oxoethyl)amino]benzoate typically involves the esterification of 2-amino benzoic acid with methyl chloroformate, followed by acetylation with acetic anhydride. The reaction conditions often include the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The overall reaction can be summarized as follows:
Esterification: 2-Amino benzoic acid reacts with methyl chloroformate in the presence of a base to form methyl 2-amino benzoate.
Acetylation: Methyl 2-amino benzoate is then acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[acetyl(2-methoxy-2-oxoethyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or acetyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 2-[acetyl(2-methoxy-2-oxoethyl)amino]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[acetyl(2-methoxy-2-oxoethyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The ester and acetyl groups play a crucial role in its reactivity and biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-methoxy-2-oxoethyl)benzoate
- Methyl 2-methoxybenzoate
- Methyl 2-oxo-2-phenylacetate
Uniqueness
Methyl 2-[acetyl(2-methoxy-2-oxoethyl)amino]benzoate is unique due to the presence of both an ester and an acetyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
5446-19-5 |
|---|---|
Molecular Formula |
C13H15NO5 |
Molecular Weight |
265.26 g/mol |
IUPAC Name |
methyl 2-[acetyl-(2-methoxy-2-oxoethyl)amino]benzoate |
InChI |
InChI=1S/C13H15NO5/c1-9(15)14(8-12(16)18-2)11-7-5-4-6-10(11)13(17)19-3/h4-7H,8H2,1-3H3 |
InChI Key |
UAXPPKOGDZCDIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CC(=O)OC)C1=CC=CC=C1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





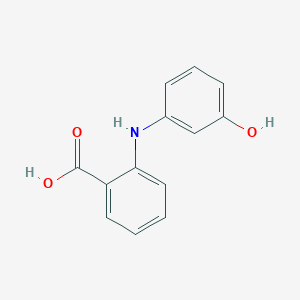

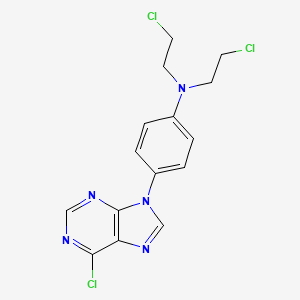
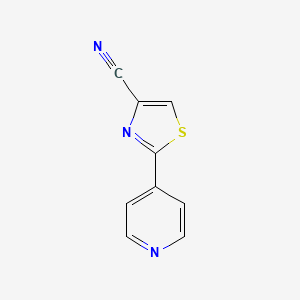
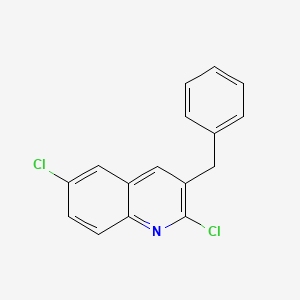
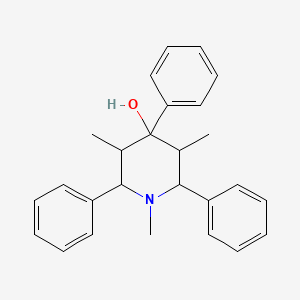

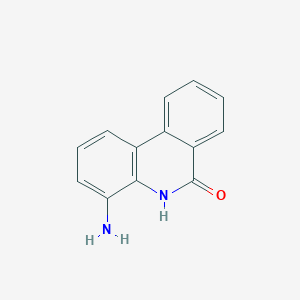
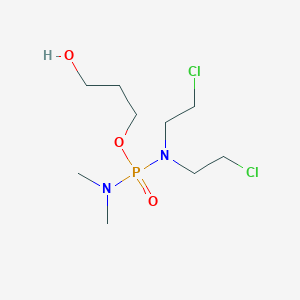
![Benzyl N-[1-[(1-carbamoyl-2-methyl-propyl)carbamoyl]ethyl]carbamate](/img/structure/B13997496.png)

